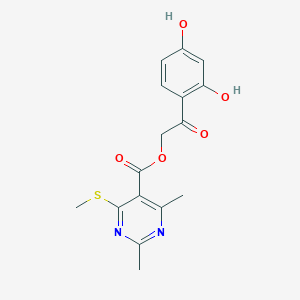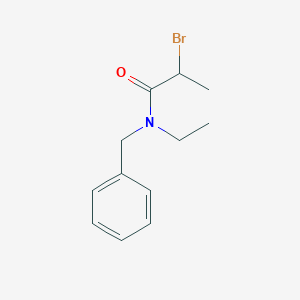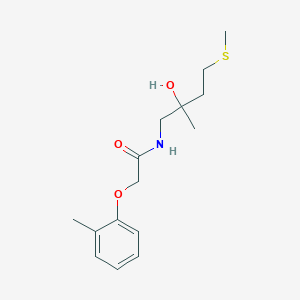
Methyl 8-chloro-1,7-naphthyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 8-chloro-1,7-naphthyridine-3-carboxylate” is a chemical compound that belongs to the class of heterocyclic compounds known as naphthyridines . Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in various fields including medicinal chemistry, materials science, and as components of light-emitting diodes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of two fused pyridine rings with a chlorine atom at the 8th position and a carboxylate group at the 3rd position . The exact molecular structure would require more specific information or computational analysis which is beyond my current capabilities.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 222.63 . Other physical and chemical properties such as melting point, boiling point, and partition coefficient are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Research indicates that derivatives of 1,7-naphthyridine, including compounds similar to Methyl 8-chloro-1,7-naphthyridine-3-carboxylate, have significant antibacterial properties. For instance, studies have explored compounds with amino- and/or hydroxy-substituted cyclic amino groups, exhibiting notable in vitro and in vivo antibacterial activities (Egawa et al., 1984). Another study extended this by synthesizing a series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids, which showed promising antibacterial properties (Bouzard et al., 1992).
Inhibition of Protein Tyrosine Kinases
Compounds related to this compound have been studied for their ability to inhibit protein tyrosine kinases, particularly c-Src. This research indicates potential applications in targeting specific biochemical pathways involved in various diseases (Thompson et al., 2000).
Synthesis of Antiinfective Agents
The compound has been involved in the synthesis of antiinfective agents, as shown in a study focused on the synthesis of (R)-3-(1-amino-1-methylethyl)pyrrolidines for the antiinfective agent, PD 138312 (Fadij et al., 1994).
Tachykinin NK(1) Receptor Antagonists
Research on axially chiral 1,7-naphthyridine-6-carboxamide derivatives, which include structural similarities to this compound, has shown that these compounds act as effective tachykinin NK(1) receptor antagonists. This suggests potential applications in treating bladder function disorders (Natsugari et al., 1999).
Neuroprotective Profile and Cholinesterase Inhibition
Derivatives of 1,8-naphthyridine, related to this compound, have been synthesized and shown to exhibit neuroprotective profiles and inhibit cholinesterases. These findings could have implications for treatments of neurological conditions like Alzheimer's disease (de los Ríos et al., 2010).
Silver-Catalyzed Tandem Synthesis
The compound has been used in silver-catalyzed tandem synthesis processes, illustrating its versatility in complex chemical reactions (Verma et al., 2013).
Preparation for Antibacterial Agents
Studies have explored the preparation of ethyl derivatives, focusing on the synthesis processes and their potential as antibacterial agents (Kiely, 1991).
Antitumor Activities
Functionalized 1,8-naphthyridine derivatives, related to this compound, have been synthesized and evaluated for their antitumor activities, showing promise in oncological research (Fu et al., 2015).
Zukünftige Richtungen
The future directions for “Methyl 8-chloro-1,7-naphthyridine-3-carboxylate” and similar compounds likely involve further exploration of their synthesis methods, chemical properties, and biological activities. Given their wide range of applications, there is considerable interest in developing more ecofriendly, safe, and economical approaches for their synthesis .
Wirkmechanismus
Mode of Action
It is known that alkyl halides can react with naphthyridines to furnish the corresponding n-alkylsubstituted naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
Naphthyridines in general have been found to have a wide range of biological applications, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Pharmacokinetics
It is known that the compound has a molecular weight of 22263, which could influence its absorption and distribution .
Result of Action
Given the wide range of biological activities associated with naphthyridines, it is likely that this compound could have multiple effects at the cellular level .
Action Environment
It is known that the compound is stable at normal shipping temperatures and has a storage temperature of 4 degrees celsius .
Eigenschaften
IUPAC Name |
methyl 8-chloro-1,7-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)7-4-6-2-3-12-9(11)8(6)13-5-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUZYBRGVLKUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2937267.png)
![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2937268.png)

![Ethyl 4-{[2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2937270.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2937272.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2937275.png)
![N-cyclohexyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2937276.png)
![7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2937278.png)



![N-[4-(2-Methylimidazol-1-yl)butyl]prop-2-enamide](/img/structure/B2937287.png)
